molecular formula C19H21NO2 B2772815 N-(4-acetylphenyl)-4-tert-butylbenzamide CAS No. 301157-92-6

N-(4-acetylphenyl)-4-tert-butylbenzamide

Cat. No. B2772815
CAS RN: 301157-92-6
M. Wt: 295.382
InChI Key: QYQQLNGIIGDHOV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-tert-butylbenzamide (APTB) is a synthetic compound that has been studied extensively in the scientific community due to its unique properties and potential applications in various areas of research. APTB is a benzamide derivative, a type of organic compound with a variety of uses in the pharmaceutical and industrial sectors. It has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer properties. In addition, it has been found to be a potential inhibitor of certain enzymes involved in the biosynthesis of fatty acids, making it a promising target for new drug discovery.

Scientific Research Applications

Infrared Spectroscopy Studies

N-substituted amides like N-tert-butylbenzamide have been studied using infrared spectroscopy in solutions. This includes examining their behavior in aromatic hydrocarbon solutions through IR spectra, focusing on NH fundamental stretching vibration regions (Nikolić et al., 1984).

Crystal Structure and Chemistry

The crystal structure of compounds involving tert-butylbenzamidate ligands has been analyzed. For example, the structure of [Ru2(μ-HNOCC6H4-p-CMe3)4(OPPh3)2]BF4, derived from p-tert-butylbenzamide, was determined using X-ray crystallography (Barral et al., 1993).

Organic Synthesis and Reactions

N-(4-acetylphenyl)-4-tert-butylbenzamide is relevant in the field of organic chemistry for synthesizing various compounds. For instance, the electron-transfer photooxygenation of related compounds produces peroxides that decompose into benzaldehyde and N-butylbenzamide (Schaap et al., 1983).

Photophysical Properties

A study on a phenylbenzoxazole-based organic compound, closely related to this compound, focused on its condensed-state emission enhancement. This research aids in understanding the photophysical properties of such organic compounds (Li et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, this compound derivatives have been used in the magnetic solid phase extraction method for determining alkylphenols in food samples (Pastor-Belda et al., 2017).

properties

IUPAC Name

N-(4-acetylphenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13(21)14-7-11-17(12-8-14)20-18(22)15-5-9-16(10-6-15)19(2,3)4/h5-12H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQQLNGIIGDHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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